molecular formula C20H21N5O2S B15085875 5-(4-Ethoxyphenyl)-4-(2-(3-(2-methoxyphenyl)allylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol CAS No. 624725-07-1

5-(4-Ethoxyphenyl)-4-(2-(3-(2-methoxyphenyl)allylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B15085875
CAS No.: 624725-07-1
M. Wt: 395.5 g/mol
InChI Key: IYGKMLALLOCBEX-TYWIRVFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Ethoxyphenyl)-4-(2-(3-(2-methoxyphenyl)allylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure with multiple functional groups, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxyphenyl)-4-(2-(3-(2-methoxyphenyl)allylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method starts with the preparation of the hydrazone intermediate, which is then cyclized to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyphenyl)-4-(2-(3-(2-methoxyphenyl)allylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The hydrazone moiety can be reduced to form

Properties

CAS No.

624725-07-1

Molecular Formula

C20H21N5O2S

Molecular Weight

395.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-4-[(2E)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H21N5O2S/c1-3-27-17-12-10-16(11-13-17)19-22-23-20(28)25(19)24-21-14-6-8-15-7-4-5-9-18(15)26-2/h4-14,24H,3H2,1-2H3,(H,23,28)/b8-6+,21-14+

InChI Key

IYGKMLALLOCBEX-TYWIRVFISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C=C/C3=CC=CC=C3OC

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC=CC3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.